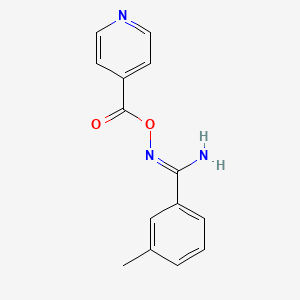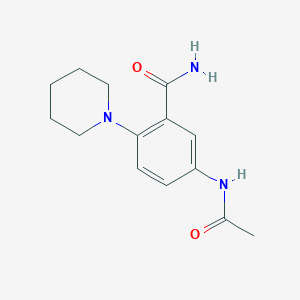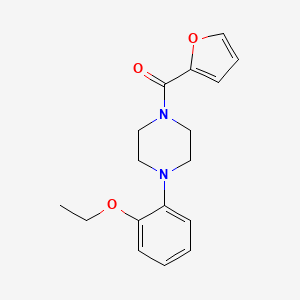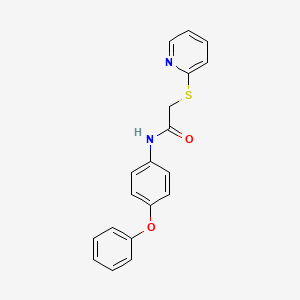
1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2,5-dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as GBR 12909 and has been the subject of extensive scientific research due to its potential application in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves its high affinity for the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine in the brain, and by inhibiting its activity, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved neurological function. This mechanism of action has been well-established in the literature and has been the subject of many scientific studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the brain, leading to improved neurological function. It has also been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory processes. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied in the literature, making it a reliable compound for scientific research. Additionally, it has a high affinity for the dopamine transporter and has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying neurological function. However, one limitation of using this compound in lab experiments is that it has potential side effects that may need to be taken into consideration.
Future Directions
There are several future directions for the study of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of research is the development of novel compounds that have similar or improved properties compared to GBR 12909. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established in the literature and has been used in many scientific studies.
Scientific Research Applications
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to increased dopamine signaling and improved neurological function.
properties
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-15(17-3)13(2)9-14(12)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCIBOXVIVYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)

![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)

![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)